![molecular formula C21H22ClN3O B2999979 8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189706-31-7](/img/structure/B2999979.png)
8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as CT-3, is a synthetic compound that belongs to the class of spirocyclic compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of various neurological disorders.
Scientific Research Applications
ORL1 Receptor Agonists
The compound has been identified as part of a series of ligands with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including variations of the triazaspirodecane structure, exhibit moderate to good selectivity against opioid receptors and behave as full agonists in biochemical assays. This finding is crucial for understanding the interaction with the ORL1 receptor and developing potential therapeutic agents targeting this pathway (Röver et al., 2000).
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors
Another significant application involves its role as a scaffold for developing pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are crucial for the treatment of anemia. The compounds derived from the triazaspirodecane structure have been optimized for PHD2 inhibition and possess an optimal PK/PD profile. This class of compounds, termed spirohydantoins, demonstrates a robust erythropoietin (EPO) upregulation in vivo, indicating their potential as short-acting PHD1-3 inhibitors for anemia treatment (Vachal et al., 2012).
Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors
The compound's derivatives have been explored for their potential as epidermal growth factor receptor inhibitors. Specifically, certain benzylidine derivatives containing the thiazolidinone ring system have demonstrated moderate antiproliferative activity against the MCF-7 cell line in vitro. This suggests their potential utility in designing new inhibitors targeting cancer cells (Fleita et al., 2013).
Antipsychotic Agents
The structural derivatives have been assessed for their antipsychotic properties. Specifically, 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and related compounds have shown promising antipsychotic profiles in biochemical and behavioral pharmacological test models. This exploration opens pathways for the development of new antipsychotic medications with potentially reduced neurological side effects (Wise et al., 1985).
properties
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-15-6-8-16(9-7-15)19-20(26)24-21(23-19)10-12-25(13-11-21)14-17-4-2-3-5-18(17)22/h2-9H,10-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFZIJJGPKKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)
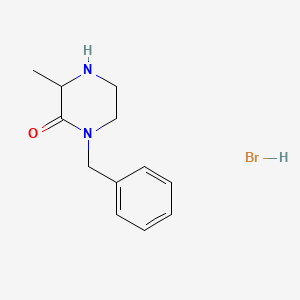

![1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2999900.png)


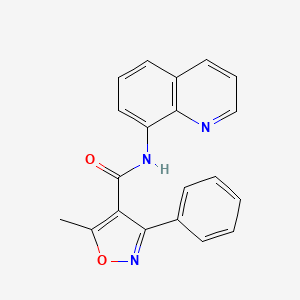
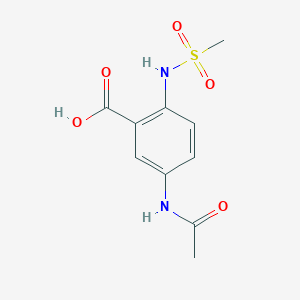

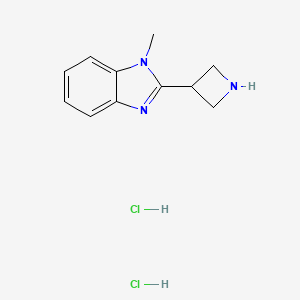
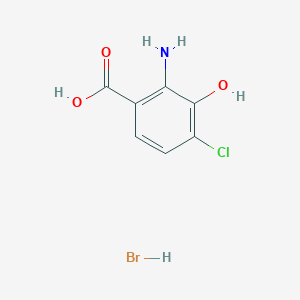
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2999911.png)
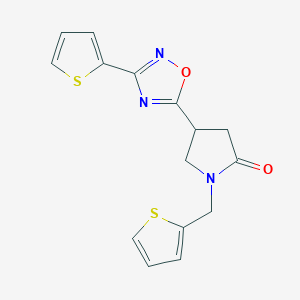
![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)